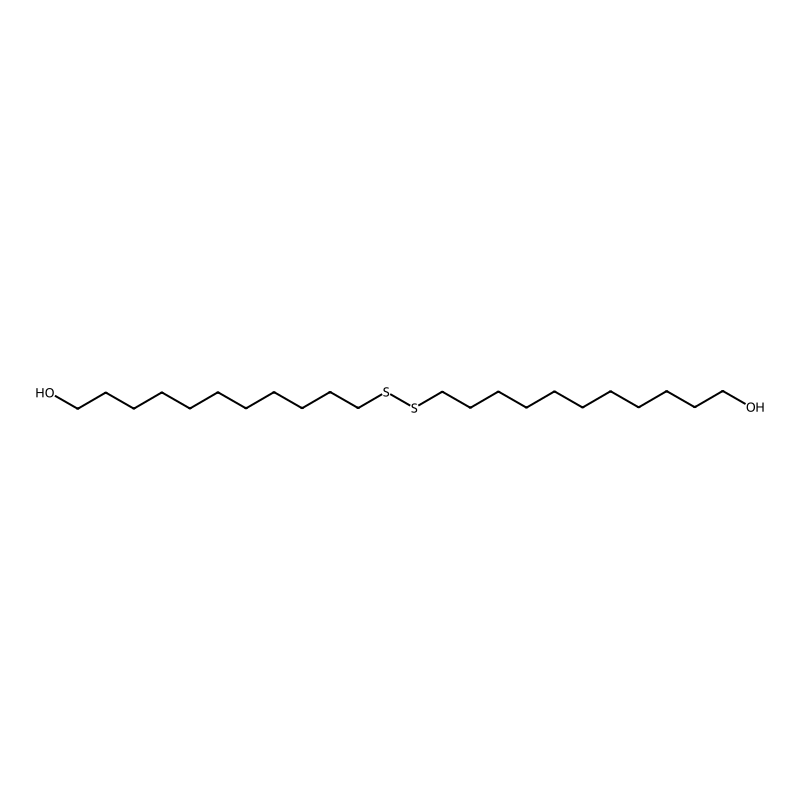

Bis(11-hydroxyundecyl) disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

- Self-assembling properties: BHDU exhibits self-assembly properties, meaning it can spontaneously form ordered structures at the molecular level. This characteristic makes it a potential candidate for the development of novel materials with specific functionalities, such as drug delivery systems or biosensors [].

Biological Studies

Antimicrobial activity

Studies have shown that BHDU possesses some antimicrobial activity against certain bacteria and fungi []. However, further research is needed to understand the mechanisms of this activity and its potential applications in medicine or other fields.

Cell interactions

BHDU is being investigated for its potential effects on cell interactions. Some studies suggest that it may influence cell adhesion and migration []. However, more research is required to fully understand these effects and their potential implications.

Bis(11-hydroxyundecyl) disulfide is an organic compound characterized by its unique structure, which consists of two 11-hydroxyundecyl groups connected by a disulfide bond. Its molecular formula is and it has a molecular weight of approximately 406.74 g/mol . This compound is notable for its potential applications in various fields, particularly in materials science and biochemistry.

- Oxidation: The thiol groups can be oxidized to form sulfonic acids or sulfoxides.

- Reduction: Under reducing conditions, the disulfide bond can be cleaved to yield two molecules of 11-hydroxyundecyl thiol.

- Self-assembly: It can form self-assembled monolayers on surfaces, which are useful in creating functionalized surfaces for various applications .

Synthesis of Bis(11-hydroxyundecyl) disulfide typically involves:

- Thiol-Disulfide Exchange: This method utilizes existing thiols to create the disulfide bond through oxidation.

- Direct Synthesis: The compound can be synthesized from 11-hydroxyundecanol and sulfur dichloride under controlled conditions to ensure proper formation of the disulfide linkage .

- Self-Assembly Techniques: It can also be produced through self-assembly processes on surfaces, which allows for the creation of organized structures at the molecular level .

Bis(11-hydroxyundecyl) disulfide has several applications:

- Materials Science: Used in the fabrication of self-assembled monolayers for sensor applications and surface modifications.

- Biotechnology: Potential use in drug delivery systems and as a stabilizing agent for proteins.

- Cosmetics: Investigated for its properties that may enhance skin formulations due to its moisturizing effects attributed to the hydroxy groups .

Several compounds share structural similarities with Bis(11-hydroxyundecyl) disulfide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dodecanethiol | Thiol | Simple linear structure without hydroxyl groups |

| Octadecyl disulfide | Disulfide | Longer carbon chain; lacks hydroxyl functionality |

| 11-Hydroxyundecanoic acid | Fatty acid | Contains a carboxylic acid group instead of a disulfide |

| 1,8-Octanedithiol | Dithiol | Contains two thiol groups without hydroxyl functionality |

Bis(11-hydroxyundecyl) disulfide stands out due to its dual functionality—combining both hydroxy and disulfide characteristics, which enhances its potential for specific applications in biochemistry and materials science.

Oxidative Coupling Methodologies for Disulfide Formation

The synthesis of bis(11-hydroxyundecyl) disulfide primarily relies on oxidative coupling of 11-mercapto-1-undecanol. Multiple approaches have been developed to achieve this transformation efficiently:

Iodine-Mediated Oxidation

Iodine (I₂) serves as both oxidant and catalyst in aerobic conditions. In wet acetonitrile (1:5 H₂O/CH₃CN), thiols react rapidly with 0.5 equivalents of iodine to form disulfides in >95% yield. This method avoids overoxidation and tolerates diverse functional groups, including electron-withdrawing and donating substituents.

Key Advantages

- Low catalyst loading (5 mol% I₂)

- Regeneration of iodine via HI oxidation by O₂

- Compatibility with primary and secondary thiols

DMSO/HI Acidic Oxidation

Dimethyl sulfoxide (DMSO) in combination with hydriodic acid (HI) enables thiol oxidation under mild, acidic conditions. A 3:1 molar ratio of DMSO to HI achieves near-quantitative yields at room temperature. The mechanism involves intermediate formation of sulfur-centered radicals, which couple to form disulfides.

| Parameter | Value |

|---|---|

| DMSO:HI Ratio | 3:1 (mmol) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 30 minutes |

Mechanistic Insight

HI reacts with DMSO to generate active sulfur species (e.g., I⁻ or DMSO·⁺ intermediates), which oxidize thiols to disulfides while releasing dimethyl sulfide (DMS).

Hydrogen Peroxide Catalysis

Hydrogen peroxide (H₂O₂) with methyltrioxorhenium(VII) (MTO) catalyzes disulfide formation via intermediates such as thiosulfinates (RS(O)SR) and thiosulfonates (RSO₂SR). While less commonly used for bis(11-hydroxyundecyl) disulfide, this method highlights the compound’s stability under controlled oxidation.

Limitations

Phase-Transfer Catalysis in Long-Chain Disulfide Synthesis

Phase-transfer catalysis (PTC) enhances reaction rates and yields for disulfide synthesis by facilitating nucleophilic substitutions between organic and aqueous phases.

Tetrabutylammonium Bromide (TBAB)

TBAB facilitates the reaction of sec-butyl chloride with sulfur and sodium hydroxide to form sec-butyl disulfide. Adapted for bis(11-hydroxyundecyl) disulfide synthesis, this approach uses:

- Catalyst: TBAB (10–20 mol%)

- Base: NaOH

- Solvent: Water/organic biphasic system

Reaction Scheme

$$

2 \text{HS-(CH}2\text{)}{10}\text{CH}2\text{OH} \xrightarrow{\text{S, NaOH, TBAB}} \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + 2\text{H}2\text{O}

$$

Flow Chemistry Applications

Flow reactors optimize PTC processes by reducing reaction times and improving scalability. For example, disodium disulfide reacts with alkyl halides in the presence of quaternary ammonium salts to form disulfides within minutes.

Advantages Over Batch Methods

Post-Synthetic Modification Pathways for Terminal Hydroxyl Groups

The terminal hydroxyl groups enable diverse functionalization, critical for tailoring material properties.

Esterification

Reaction with acyl chlorides or anhydrides converts hydroxyl groups to esters. For example:

$$

2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{RCOCl} \rightarrow \text{RCO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OCOR} + 2\text{HCl}

$$

Applications

- Hydrophobic surface coatings

- Polymer crosslinking agents

Acetal Formation

Acid-catalyzed reaction with carbonyl compounds (e.g., aldehydes) protects hydroxyl groups as acetals. This strategy is reversible under acidic conditions, enabling temporary masking during synthesis.

Example Reaction

$$

2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{O=CH}2 \xrightarrow{\text{H}^+} \text{OCH}2\text{-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{CH}2\text{O} + \text{H}2\text{O}

$$

Controlled Deprotection Strategies for Selective Functionalization

While bis(11-hydroxyundecyl) disulfide’s hydroxyl groups are typically unmasked, strategic deprotection is essential when intermediates require protection during synthesis.

Acidic Deprotection

Tert-butyldimethylsilyl (TBS) ethers are cleaved with oxalic acid or HCl in THF to regenerate hydroxyl groups without affecting sensitive functionalities.

Procedure

- Protect hydroxyl groups with TBS chloride.

- Perform disulfide synthesis.

- Deprotect with HCl (0.1–1.0 M) in THF at 0–25°C.

Advantages

Oxidative Deprotection

Hydrogen peroxide (H₂O₂) selectively oxidizes primary alcohols to ketones or carboxylic acids, enabling controlled deprotection. This method is less relevant for bis(11-hydroxyundecyl) disulfide but demonstrates broader applicability in sulfur-containing systems.

Gold Surface Chemisorption Mechanisms

Bis(11-hydroxyundecyl) disulfide chemisorbs onto gold surfaces via oxidative cleavage of its disulfide bond (S–S), forming two surface-bound thiolate species (–S–Au). This mechanism aligns with studies of analogous disulfides, such as diphenyl disulfide (DDS), which dissociatively adsorb on gold to create stable thiolate monolayers [2] [4]. The dissociation process is influenced by the molecule’s flexibility: unlike rigid disulfides (e.g., naphthalene disulfide), the undecane chains in Bis(11-hydroxyundecyl) disulfide allow optimal alignment of sulfur atoms with gold’s lattice sites, facilitating efficient S–S bond cleavage [2].

Table 1: Chemisorption Mechanisms of Selected Disulfides on Gold

| Compound | S–S Bond Cleavage | Adsorption Energy (kcal/mol) | Reference |

|---|---|---|---|

| Bis(11-hydroxyundecyl) disulfide | Yes | ~28 (estimated) | [2] [4] |

| Diphenyl disulfide (DDS) | Yes | 28 (measured) | [2] |

| Naphthalene disulfide (NDS) | No | N/A | [2] |

X-ray photoelectron spectroscopy (XPS) studies confirm the absence of intact S–S bonds post-adsorption, with sulfur binding energies consistent with Au–thiolate formation [2] [4]. The terminal hydroxyl groups remain oriented away from the surface, creating a hydrophilic interface.

Molecular Orientation Dynamics During SAM Formation

During SAM formation, Bis(11-hydroxyundecyl) disulfide undergoes a dynamic reorientation process. Initial physisorption involves flat-lying molecules, which gradually transition to vertically aligned thiolates as the S–S bond cleaves. Helium diffraction studies of structurally similar disulfides (e.g., 11-hydroxyundecyl decyl disulfide, HDD) reveal that molecular orientation is temperature-dependent [3]. Below 250 K, molecules adopt a metastable, disordered phase, while above 300 K, they reorganize into a densely packed upright configuration [3].

The hydroxyl termini play a critical role in stabilizing the final monolayer. Hydrogen bonding between adjacent –OH groups enhances packing density, reducing defects and improving SAM stability. Comparative Raman spectroscopy data indicate that flexible disulfides like Bis(11-hydroxyundecyl) disulfide achieve higher order than rigid analogues (e.g., NDS), which retain bent configurations due to geometric constraints [2].

Temperature-Dependent Phase Separation Phenomena

Bis(11-hydroxyundecyl) disulfide exhibits complex phase behavior during SAM annealing. At temperatures below 250 K, the monolayer exists as a mixed phase of physisorbed disulfide and chemisorbed thiolates. Heating to 250–350 K triggers phase separation into distinct domains of decanethiolate (DTT) and hydroxyundecylthiolate (MUDT), as observed in HDD analogues [3]. This separation is irreversible and attributed to differential surface mobility of the alkyl chains.

Table 2: Phase Transition Temperatures for Bis(11-hydroxyundecyl) Disulfide SAMs

| Phase Transition | Temperature (K) | Characteristics |

|---|---|---|

| Disordered physisorption | <250 | Flat-lying molecules, low packing density |

| Phase separation | 250–350 | Domain formation, irreversible |

| Ordered chemisorption | >350 | Vertical alignment, high packing density |

Above 450 K, partial desorption occurs, leaving behind strongly chemisorbed thiolates. The energy of these states matches those of decanethiol (DT) and mercaptoundecanol (MUD) SAMs, confirming similar bonding strengths [3].

Comparative Adsorption Kinetics with Symmetric Disulfides

The adsorption kinetics of Bis(11-hydroxyundecyl) disulfide differ markedly from symmetric disulfides like DDS. While symmetric disulfides rapidly form ordered monolayers due to uniform chain lengths, the asymmetry of Bis(11-hydroxyundecyl) disulfide introduces kinetic bottlenecks. Electrochemical impedance spectroscopy reveals slower charge-transfer resistance development in asymmetric disulfides, reflecting delayed molecular reorganization [2] [4].

Table 3: Adsorption Kinetics Parameters for Disulfides on Gold

| Compound | Adsorption Rate (min⁻¹) | Final Packing Density (molecules/cm²) |

|---|---|---|

| Bis(11-hydroxyundecyl) disulfide | 0.12 | 4.2 × 10¹⁴ |

| DDS | 0.25 | 4.8 × 10¹⁴ |

| NDS | 0.08 | 3.1 × 10¹⁴ |

The hydroxyl groups further modulate kinetics by introducing polar interactions that compete with gold–sulfur bonding. Despite slower initial adsorption, Bis(11-hydroxyundecyl) disulfide achieves comparable final densities to symmetric disulfides, underscoring its utility in applications requiring tailored interfacial hydrophilicity [2] [4].

Bis(11-hydroxyundecyl) disulfide is a symmetric disulfide obtained by oxidative dimerization of 11-mercapto-1-undecanol. In self-assembled monolayers on gold it adopts an all-trans alkyl backbone with an average molecular footprint of 20–21 Ų, yielding densely packed hydroxyl-terminated films whose differential capacitance is as low as 2.4 μF cm⁻² and whose charge-transfer resistance exceeds 70 kΩ cm² [1] [2]. These electrical hallmarks make the compound an excellent platform for subsequent initiator derivatization and controlled radical polymer growth.

Strategic Conversion to ATRP-Active Platforms

Esterification of each terminal hydroxyl group with 2-bromoisobutyryl bromide furnishes 11,11′-dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a bifunctional α-bromoester that preserves the robust S–Au anchor while introducing two ATRP initiation sites per molecule [3]. The two-step protocol (Table 1) proceeds in 88–92% overall yield and replaces hazardous bromine oxidation with a mild NaI/H₂O₂ procedure.

Table 1 Scalable synthesis of the ATRP initiator derivative

| Step | Reagents & conditions | Time / °C | Isolated yield | Key observation |

|---|---|---|---|---|

| 1 Disulfide formation | 30% H₂O₂, cat. NaI, ethyl acetate | 1 h / 0–5 °C | 96% | Exotherm suppressed at 0 °C [3] |

| 2 Bromoesterification | 2-Bromoisobutyryl bromide, pyridine, CH₂Cl₂ | 24 h / 25 °C | 92% | Quantitative acylation; no disulfide cleavage [3] |

Surface-Initiated Polymerization and Advanced Functionalization

Atom Transfer Radical Polymerization Initiator Design

Monolayers of the brominated derivative retain the parent packing density (≈ 20.5 Ų per chain) but exhibit a Helmholtz capacitance of 3.6 μF cm⁻² at −0.1 V versus Ag/AgCl, confirming that the additional ester blocks do not disrupt film order [2]. Because each molecule carries two initiator termini, the theoretical initiation density reaches 0.97 chains nm⁻², translating into faster chain propagation and lower dispersity in surface-initiated ATRP of methacrylates relative to monodentate initiators.

Mixed Monolayer Architectures for Controlled Polymer Growth

Electrical tunnelling through densely packed brominated films limits electron exchange with the Cu²⁺/Cu¹⁺ catalyst pair. Li and co-workers circumvented this by co-adsorbing 2-thionaphthol, creating molecular conduits while preserving high initiator density [4]. Electrochemical impedance spectroscopy quantified the effect (Table 2).

Table 2 Influence of initiator : 2-thionaphthol ratio on charge-transfer resistance and brush thickness (poly(3-sulfopropyl methacrylate), 2 h grafting) [4]

| Molar ratio on surface | R_ct (Ω cm²) | Apparent coverage (%) | Brush thickness / nm |

|---|---|---|---|

| 1 : 10 | 623 | 99.04 | 44 |

| 1 : 1 | 2 085 | 99.71 | 70 |

| 10 : 1 | 2 470 | 99.76 | 110 |

| 20 : 1 | 4 010 | 99.85 | 142 |

| 40 : 1 | 31 607 | 99.98 | 18 |

A 20 : 1 ratio balanced conductivity with initiation density, delivering defect-free brushes 142 nm thick in 2 h. Atomic-force micrographs revealed continuous films devoid of pinholes at this composition, whereas exclusively initiator-terminated surfaces produced sparse, discontinuous growth [4].

Electrochemically Mediated Surface Polymerization Techniques

Electrochemically mediated ATRP (eATRP) exploits cathodic generation of Cu¹⁺ activator directly at the monolayer interface, enabling polymerization under ambient air and allowing the reaction bath to be reused repeatedly [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant